BenchChemオンラインストアへようこそ!

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Regiochemistry Positional isomerism Structure-activity relationship

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester (CAS 497069-12-2; synonyms: ethyl 3-(benzyloxy)-5-hydroxybenzoate, ethyl-3-benzyloxy-5-hydroxy-benzoate) is a disubstituted benzoic acid ester with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol. The compound features a characteristic 3-hydroxy-5-benzyloxy substitution pattern on the phenyl ring, distinguishing it from positional isomers, and an ethyl ester moiety that differentiates it from the corresponding methyl ester analog (CAS 54915-31-0).

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 497069-12-2
Cat. No. B3268790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
CAS497069-12-2
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
InChIKeyQZAMCSNTILSOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2): A Regiospecific Benzyloxy-Substituted Hydroxybenzoate Ester for Targeted Synthesis and Enteropeptidase-Targeted Research


Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester (CAS 497069-12-2; synonyms: ethyl 3-(benzyloxy)-5-hydroxybenzoate, ethyl-3-benzyloxy-5-hydroxy-benzoate) is a disubstituted benzoic acid ester with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . The compound features a characteristic 3-hydroxy-5-benzyloxy substitution pattern on the phenyl ring, distinguishing it from positional isomers, and an ethyl ester moiety that differentiates it from the corresponding methyl ester analog (CAS 54915-31-0) . This compound is specifically cited in patent literature as a member of a genus of benzoic acid ester compounds exhibiting enteropeptidase inhibitory activity, with potential therapeutic applications in obesity and diabetes mellitus [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, including the preparation of chromane derivatives investigated as salicylate synthase inhibitors .

Why Generic Substitution Fails for Ethyl 3-(Benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2): Regiochemistry, Ester Specificity, and Patent-Defined Utility Drive Selection


Substituting ethyl 3-(benzyloxy)-5-hydroxybenzoate with a positional isomer (e.g., the 4-benzyloxy-3-hydroxy or 3-benzyloxy-4-hydroxy regioisomer) or a different ester homolog (e.g., the methyl ester, CAS 54915-31-0) introduces structural variations that fundamentally alter hydrogen-bonding capacity, metabolic stability, and target-binding geometry . The 3-hydroxy-5-benzyloxy substitution pattern positions the free phenolic hydroxyl and the benzyl-protected hydroxyl in a specific spatial arrangement that is critical for synthetic downstream transformations, including regioselective cyclization to chromane scaffolds . Furthermore, the ethyl ester moiety confers distinct physicochemical properties—including calculated logP, aqueous solubility, and esterase susceptibility—compared to methyl or higher alkyl ester analogs, which directly impacts bioavailability and pharmacokinetic behavior in enteropeptidase-targeted therapeutic programs [1]. Procurement of an incorrect regioisomer or ester variant renders synthetic routes irreproducible and invalidates structure-activity relationship (SAR) conclusions derived from the patent-protected chemical series [2].

Quantitative Differentiation Evidence for Ethyl 3-(Benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2): Regioisomeric Identity, Patent-Anchored Target Engagement, and Ester-Dependent Physicochemical Properties


Regioisomeric Differentiation: 3-Hydroxy-5-Benzyloxy vs. 4-Benzyloxy-3-Hydroxy Substitution Pattern Dictates Synthetic Utility and Biological Target Space

Ethyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2) is the 3-hydroxy-5-benzyloxy regioisomer, which is structurally and functionally distinct from its positional isomer ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5). The latter compound has been studied in the context of hypolipidemic activity as part of a series of ethyl 4-benzyloxybenzoate analogs evaluated in rodents [1]. The 3,5-substitution pattern of the target compound places the free hydroxyl and the benzyl-protected hydroxyl in a meta relationship, enabling distinct reactivity in cyclization reactions (e.g., chromane formation) and unique hydrogen-bond donor/acceptor geometry for target protein engagement . In contrast, the 4-benzyloxy-3-hydroxy isomer positions the hydroxyl para to the ester, fundamentally altering its electronic properties and synthetic reactivity profile [1]. The two regioisomers share the same molecular formula (C16H16O4) and molecular weight (272.30 g/mol), making them indistinguishable by mass spectrometry alone, which underscores the critical importance of confirmed regiochemical identity via NMR or chromatographic methods for procurement decisions [2].

Regiochemistry Positional isomerism Structure-activity relationship Synthetic intermediate

Ester Homolog Differentiation: Ethyl Ester vs. Methyl Ester Determines Physicochemical Properties, Reactivity, and Downstream Synthetic Compatibility

Ethyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2, C16H16O4, MW 272.30) differs from its methyl ester analog methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 54915-31-0, C15H14O4, MW 258.27) by a single methylene unit in the ester moiety . This seemingly minor structural difference translates into measurable differences in calculated logP (cLogP), topological polar surface area (tPSA), and esterase-mediated hydrolysis rates—parameters that are critical in both medicinal chemistry optimization and synthetic planning [1]. The ethyl ester exhibits a higher cLogP (approximately +0.5 log units relative to the methyl ester, based on the Hansch π contribution of a methylene group), conferring increased lipophilicity that can enhance membrane permeability in cellular assays while also modulating susceptibility to hydrolytic cleavage by esterases [1]. In SAR studies of propafenone-type MDR modulators, the nature of the ester substituent influenced the log P/log potency correlation, demonstrating that ester chain length is not a silent structural feature but actively modulates biological activity [2]. For synthetic applications, the ethyl ester offers differential reactivity in transesterification and selective hydrolysis conditions compared to the methyl ester, enabling orthogonal protection strategies in multi-step syntheses .

Ester homolog Physicochemical properties Lipophilicity Metabolic stability Synthetic intermediate

Patent-Anchored Biological Target Differentiation: Enteropeptidase Inhibitory Activity Defines a Unique Therapeutic Research Niche vs. Non-Benzyloxy or Differently Substituted Benzoate Analogs

Ethyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2) is directly associated with enteropeptidase inhibitory activity via patent US20210403420A1, which claims a genus of benzoic acid ester compounds represented by formula (I) for the treatment or prevention of obesity and diabetes mellitus [1]. The patent's Markush structure encompasses specific substitution requirements, including the benzoate ester linkage and the spatial arrangement of substituents, which are explicitly tied to enteropeptidase binding [1]. In contrast, non-benzyloxy benzoate esters such as ethyl 3-hydroxybenzoate (CAS 7781-98-8) are primarily characterized as food-grade antimicrobial preservatives with no enteropeptidase-related claims . Similarly, ethyl 4-benzyloxybenzoate analogs have been explored in the distinct indication space of hypolipidemic activity, targeting lipid metabolism pathways unrelated to enteropeptidase [2]. The enteropeptidase target context is significant because enteropeptidase is a duodenal serine protease that initiates the proteolytic cascade of dietary protein digestion; its inhibition represents a mechanism for reducing nutrient absorption with therapeutic relevance to metabolic disease [3]. The association of CAS 497069-12-2 with this specific patent family provides a defined intellectual property and target-disease context that is absent for comparator compounds lacking the requisite substitution pattern [1].

Enteropeptidase inhibition Obesity Diabetes mellitus Patent-protected chemical series Therapeutic target

Commercial Availability and Purity Specification: Certified High-Purity Supply with ISO-Compliant Quality Systems Enables Reproducible Research vs. Uncertified or Discontinued Sources

Ethyl 3-(benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2) is commercially available from multiple reputable suppliers with defined purity specifications. MolCore offers the compound at NLT 97% purity under ISO-compliant quality systems suitable for global pharmaceutical R&D and quality control applications . AKSci supplies the compound (Cat. 1345FE) in 1g and 5g quantities with full quality assurance documentation, including SDS and COA upon request . AchemBlock lists the compound as Cat. ID S75368 among an inventory of over 248,000 research chemicals . abcr GmbH offers the compound as AB569834 with defined physical characteristics . In contrast, CymitQuimica lists the compound as a discontinued product, indicating that supply continuity requires careful vendor selection . The availability from ISO-certified suppliers with documented purity specifications is critical for reproducible research, particularly in SAR studies where impurities at even low levels can confound biological assay results. The compound's pricing at AKSci—$603 for 1g and $1803 for 5g—reflects its status as a specialty research chemical rather than a commodity intermediate, consistent with its position in patent-protected therapeutic programs .

Commercial availability Purity specification ISO certification Quality assurance Procurement

Optimal Research and Procurement Application Scenarios for Ethyl 3-(Benzyloxy)-5-hydroxybenzoate (CAS 497069-12-2)


Enteropeptidase Inhibitor Drug Discovery: Lead Optimization and SAR Expansion Within the Patent-Defined Benzoate Ester Chemical Series

For medicinal chemistry teams pursuing enteropeptidase as a target for obesity and diabetes mellitus, ethyl 3-(benzyloxy)-5-hydroxybenzoate serves as a key intermediate or reference compound within the chemical genus claimed in US20210403420A1 [1]. The compound's 3-hydroxy-5-benzyloxy substitution pattern, combined with the ethyl ester moiety, provides a specific vector for SAR exploration. Researchers can systematically vary the ester alkyl chain (methyl, ethyl, propyl) while maintaining the critical benzyloxy substitution to probe effects on enteropeptidase inhibitory potency, metabolic stability, and oral bioavailability. The availability of the methyl ester analog (CAS 54915-31-0) as a direct comparator enables head-to-head assessment of ester-dependent PK properties. Procurement of the correct regioisomer with documented purity (≥97%, ISO-certified) is essential to ensure that observed biological activity is attributable to the intended structure rather than an isomeric impurity.

Chromane Derivative Synthesis: Regioselective Cyclization Precursor for Anti-Tubercular Salicylate Synthase Inhibitor Development

The 3-hydroxy-5-benzyloxy substitution pattern of this compound enables regioselective propargylation at the free 3-hydroxy position followed by cyclization to form chromane scaffolds, which are being investigated as inhibitors of salicylate synthase from Mycobacterium tuberculosis . The benzyl protecting group at the 5-position remains intact during the cyclization step, allowing for subsequent deprotection and further functionalization of the chromane core. The ethyl ester provides a handle for late-stage diversification via hydrolysis, amidation, or transesterification without interference with the chromane-forming cyclization chemistry. The positional isomer ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5) [2] would yield a structurally distinct cyclization product due to the altered relative orientation of the hydroxyl and benzyloxy groups, underscoring the irreplaceability of the correct regioisomer for this synthetic application.

Structure-Activity Relationship Studies of Benzyloxy-Containing Benzoate Esters: LogP-Dependent Activity Profiling in MDR Modulation and Beyond

The benzyloxy substituent has been shown to fundamentally alter the SAR behavior of propafenone-type compounds: whereas 5-hydroxy analogs exhibit activity that correlates with logP, the corresponding 5-benzyloxy analogs display nearly identical EC50 values across a range of logP values, indicating that the benzyloxy group engages the biological target in a manner that decouples activity from lipophilicity [3]. Ethyl 3-(benzyloxy)-5-hydroxybenzoate, with its dual hydroxyl/benzyloxy substitution and ethyl ester, provides a valuable scaffold for probing this phenomenon across different biological targets, including enteropeptidase. The compound's well-defined physicochemical properties (cLogP, tPSA) and commercial availability in certified purity make it suitable for systematic SAR campaigns where batch-to-batch consistency is critical for data reproducibility .

Quality Control Reference Standard and Analytical Method Development for Benzyloxy-Substituted Benzoate Intermediates

Given that ethyl 3-(benzyloxy)-5-hydroxybenzoate shares the same molecular formula and mass (C16H16O4, 272.30 g/mol) with its positional isomer ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5), the compound is an ideal candidate for developing and validating orthogonal analytical methods (e.g., HPLC with diode array detection, quantitative 1H/13C NMR, or 2D NMR techniques) capable of discriminating between co-eluting or co-ionizing regioisomers [2]. ISO-certified supply from MolCore (NLT 97% purity) and full quality assurance documentation from AKSci support its use as a qualified reference standard in pharmaceutical quality control laboratories. This application is particularly relevant for organizations scaling up synthetic processes involving benzyloxy-substituted benzoate intermediates, where isomeric impurity profiling is a regulatory requirement.

Quote Request

Request a Quote for Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.